molecular formula C7H12O2 B1584880 Methyl 5-hexenoate CAS No. 2396-80-7

Methyl 5-hexenoate

Cat. No. B1584880
CAS RN: 2396-80-7
M. Wt: 128.17 g/mol
InChI Key: ASKDFGVMJZMYEM-UHFFFAOYSA-N
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Patent
US04228104

Procedure details

Via Lactone XXXVII. Refer to Chart 3. A phosphonate reagent is first prepared. Methyl 5-hexenoate is prepared from 5-hexenoic acid by reaction with methanol and concentrated sulfuric acid in refluxing ethylene dichloride, thereafter washing and distilling the product. The anion of dimethyl methylphosphonate, prepared from dimethyl methylphosphonate (82 g.) and 400 ml. of 1.6 M butyllithium in 800 ml. of tetrahydrofuran at -55° to -60° C. is treated with methyl 5-hexenoate (41 g.) added in 65 ml. of tetrahydrofuran over about 10 min. The mixture is stirred at -75° C. for 2 hr. and then at about 25° C. for 18 hr. Acetic acid (26 ml.) is added and the solvent removed under reduced pressure. The residue is taken up in water and ether-methylene chloride (3:1). The organic phase, combined with extractions of the aqueous phase, is washed with cold aqueous sodium bicarbonate and brine, dried, and concentrated. There is obtained, on distillation, dimethyl 2-oxo-6-heptenylphosphonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
Lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
26 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[PH:1](=[O:4])([O-])[O-].[C:5]([OH:12])(=O)[CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].S(=O)(=O)(O)O.[CH2:18]([Li])CCC.[C:23]([O:30][CH3:31])(=[O:29])[CH2:24][CH2:25][CH2:26][CH:27]=[CH2:28].[C:32]([OH:35])(=O)C>O1CCCC1.C(Cl)CCl.CO>[C:23]([O:30][CH3:31])(=[O:29])[CH2:24][CH2:25][CH2:26][CH:27]=[CH2:28].[O:12]=[C:5]([CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10])[CH2:18][P:1](=[O:4])([O:30][CH3:31])[O:35][CH3:32]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
41 g
Type
reactant
Smiles
C(CCCC=C)(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Four
Name
Lactone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Seven
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at -75° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing
DISTILLATION
Type
DISTILLATION
Details
distilling the product
CUSTOM
Type
CUSTOM
Details
The anion of dimethyl methylphosphonate, prepared from dimethyl methylphosphonate (82 g.) and 400 ml
ADDITION
Type
ADDITION
Details
added in 65 ml
WAIT
Type
WAIT
Details
and then at about 25° C. for 18 hr
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The organic phase, combined with extractions of the aqueous phase
WASH
Type
WASH
Details
is washed with cold aqueous sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCC=C)(=O)OC
Name
Type
product
Smiles
O=C(CP(OC)(OC)=O)CCCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.